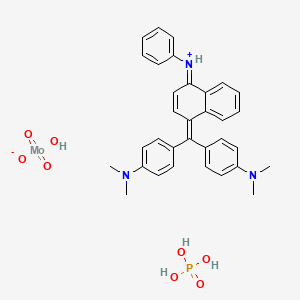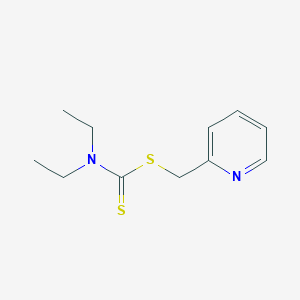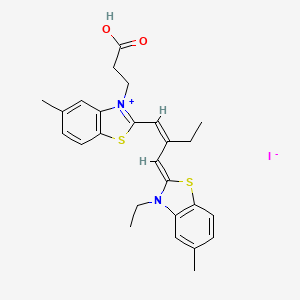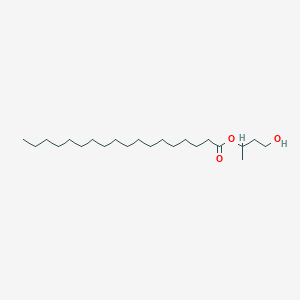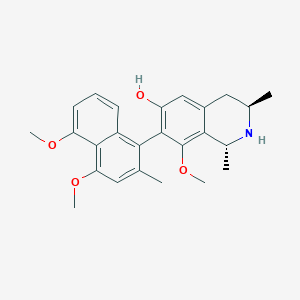
1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- is a chemical compound with the molecular formula C₁₆H₁₉N₃. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a carboxamidine group and a naphthylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- typically involves the reaction of piperazine with 1-naphthylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with cyanamide to form the carboxamidine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazinecarboxamidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- involves its interaction with molecular targets such as enzymes and efflux pumps. The compound can inhibit the activity of efflux pumps in bacteria, leading to increased intracellular concentrations of antibiotics and enhanced antimicrobial efficacy . It also interacts with proteins and enzymes, altering their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- can be compared with other similar compounds such as:
1-(1-Naphthylmethyl)-piperazine: Lacks the carboxamidine group but shares the naphthylmethyl substitution.
4-(1-Naphthylmethyl)-piperazine-1-carboxamide: Contains a carboxamide group instead of a carboxamidine group.
1-(1-Naphthylmethyl)-4-phenylpiperazine: Substituted with a phenyl group in addition to the naphthylmethyl group.
The uniqueness of 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
81746-16-9 |
|---|---|
Molekularformel |
C16H20N4 |
Molekulargewicht |
268.36 g/mol |
IUPAC-Name |
4-(naphthalen-1-ylmethyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C16H20N4/c17-16(18)20-10-8-19(9-11-20)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7H,8-12H2,(H3,17,18) |
InChI-Schlüssel |
SIHPNJPVHRGBAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


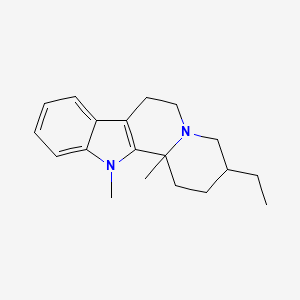

![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-](/img/structure/B12735167.png)


